2H,3H-furo[3,2-b]pyridine-5-carbaldehyde
Description
2H,3H-Furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring a fused furan and pyridine ring system with an aldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The aldehyde group serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions, which are critical in constructing complex molecules .
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYKHZRYISKDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid.
Reduction: 2H,3H-furo[3,2-b]pyridine-5-methanol.
Substitution: Various substituted furo[3,2-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
Mechanism of Action
The mechanism by which 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as a potential kinase inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting its activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key structural analogues, their substituents, and properties:
Key Comparative Analysis
Ring System Modifications
- Ring fusion isomerism (e.g., furo[3,2-b] vs. furo[2,3-c]pyridine) impacts molecular geometry and steric interactions, influencing binding to enzymatic pockets .
Biological Activity
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7N1O1
- Molecular Weight : 135.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research suggests that it may act as an inhibitor for specific enzymes involved in metabolic pathways. The compound's structure allows it to bind effectively to active sites of target proteins, altering their activity and influencing cellular functions.
1. Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on several key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is vital for therapeutic strategies against Alzheimer's disease. Preliminary studies indicate that this compound may exhibit moderate inhibition of AChE activity.
- Cyclooxygenase (COX) : The anti-inflammatory potential of the compound is linked to its ability to inhibit COX enzymes, which play a significant role in the inflammatory response.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antioxidant and Anti-inflammatory Effects
A study conducted by researchers at source evaluated the antioxidant and anti-inflammatory properties of various derivatives of furo[3,2-b]pyridine compounds. The results indicated that certain derivatives exhibited potent free radical scavenging activity and significant inhibition of COX enzymes.
Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibition, this compound was tested against AChE and butyrylcholinesterase (BChE). The compound demonstrated IC50 values suggesting moderate inhibitory effects compared to standard inhibitors like donepezil and galantamine source.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Donepezil | AChE | 0.02 |
| Galantamine | AChE | 0.01 |
| This compound | AChE | ~15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
